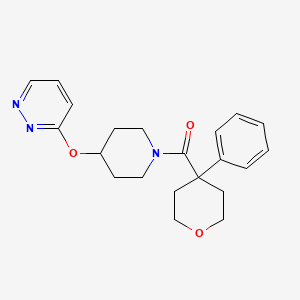
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O3 with a molecular weight of approximately 418.497 g/mol. The compound features a tetrahydro-pyran moiety and a piperidine ring, which are known to influence biological interactions.
Antioxidant Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antioxidant activity. For instance, compounds similar to the target compound have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be linked to antioxidant properties . The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.
Cytotoxicity and Cell Viability
In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on cell lines at concentrations up to 25 μM, indicating a favorable safety profile . This is particularly relevant for compounds intended for therapeutic use, as low toxicity is essential for patient safety.
Enzyme Inhibition
The compound's structural components suggest potential activity against various enzymes. For example, related compounds have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer therapies where DNA repair pathways are exploited by cancer cells .
Study on Tyrosinase Inhibition
A study focusing on phenolic compounds similar to the target compound demonstrated that they could effectively inhibit tyrosinase activity with IC50 values ranging from 3.8 μM to 28.9 μM . These findings highlight the potential of the target compound as an anti-melanogenic agent, which could be useful in cosmetic applications.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 3.8 | Strong inhibitor |
| Compound B | 28.9 | Moderate inhibitor |
| Compound C | >50 | Weak inhibitor |
Study on PARP Inhibition
Another significant study explored the development of piperidine derivatives as PARP inhibitors, showing promising antiproliferative effects against BRCA-deficient cancer cells . The structural similarity of these derivatives to the target compound suggests that it may also possess similar inhibitory effects.
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYRWCRIVGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














